2-(3,5-Dichlorophenoxy)ethanethioamide
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Overview
Description
2-(3,5-Dichlorophenoxy)ethanethioamide is a chemical compound with the molecular formula C8H7Cl2NOS It is characterized by the presence of a dichlorophenoxy group attached to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)ethanethioamide typically involves the reaction of 3,5-dichlorophenol with ethylene chlorohydrin to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then treated with thionyl chloride to produce 2-(3,5-dichlorophenoxy)ethyl chloride. Finally, the reaction of this intermediate with ammonium thiocyanate yields this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-(3,5-dichlorophenoxy)ethanol, its conversion to 2-(3,5-dichlorophenoxy)ethyl chloride, and the final reaction with ammonium thiocyanate.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichlorophenoxy)ethanethioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Studies have explored its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)ethanethioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenoxy)ethanethioamide
- 2-(2,4-Dichlorophenoxy)ethanethioamide
- 2-(3,5-Dichlorophenoxy)ethanamine
Uniqueness
2-(3,5-Dichlorophenoxy)ethanethioamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-6(10)3-7(2-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSDTIDTCPOGAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372491 |
Source
|
Record name | 2-(3,5-dichlorophenoxy)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119024-27-0 |
Source
|
Record name | 2-(3,5-dichlorophenoxy)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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